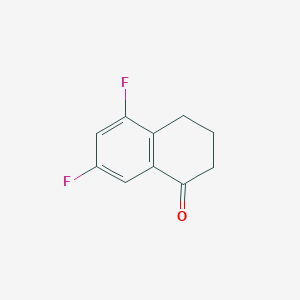

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

IUPAC Name |

5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXVYUPXXGLTSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2F)F)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559496 | |

| Record name | 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110931-79-8 | |

| Record name | 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one from 4-(2,4-Difluorophenyl)butyric acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the synthesis of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one from 4-(2,4-Difluorophenyl)butyric acid. This intramolecular Friedel-Crafts acylation is a crucial step in the preparation of various pharmaceutically relevant compounds. The following sections detail the experimental protocol and key reaction parameters.

Reaction Overview

The synthesis involves the intramolecular cyclization of 4-(2,4-Difluorophenyl)butyric acid to form the corresponding tetralone. This electrophilic aromatic substitution is typically promoted by a strong acid catalyst, which facilitates the formation of an acylium ion intermediate that then attacks the electron-rich aromatic ring.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis process.

| Parameter | Value | Reference |

| Starting Material | 4-(2,4-Difluorophenyl)butyric acid | [1] |

| Product | 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one | [1] |

| Catalyst System | Polyphosphoric acid (PPA) and Phosphorous pentoxide (P₂O₅) | [1] |

| Reactant Mass | 43 g of 4-(2,4-Difluorophenyl)butyric acid | [1] |

| Catalyst Mass | 120 g of Polyphosphoric acid, 12 g of Phosphorous pentoxide | [1] |

| Reaction Temperature | 80°C | [1] |

| Reaction Time | 1.5 hours | [1] |

| Purification Method | Silica gel chromatography (Eluent: Hexane/Ethyl acetate = 4/1) or Vacuum sublimation (0.65 mbar / 100°C) | [1] |

| Melting Point | 89°-91°C | [1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one.

1. Catalyst Preparation:

-

In a suitable reaction vessel, combine 120 g of Polyphosphoric acid and 12 g of phosphorous pentoxide.

-

Stir the mixture at 60°C until a homogeneous solution is achieved.[1]

2. Reaction:

-

To the pre-heated catalyst mixture, add 43 g of 4-(2,4-Difluorophenyl)butyric acid.[1]

-

Increase the temperature to 80°C and stir the reaction mixture vigorously for 1.5 hours.[1]

3. Work-up:

-

After the reaction is complete, carefully pour the hot mixture onto ice-water to quench the reaction.

-

Extract the aqueous mixture with ether.

-

Combine the organic phases and wash sequentially with sodium carbonate solution and sodium chloride solution.[1]

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Treat the dried solution with a small amount of activated charcoal and then filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.[1]

4. Purification:

-

The crude product can be purified by one of the following methods:

5. Characterization:

-

The purified product should be a solid with a melting point of 89°-91°C.[1]

Reaction Workflow

The following diagram illustrates the key steps in the synthesis process.

Caption: Workflow for the synthesis of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one.

Signaling Pathway (Chemical Transformation)

The underlying chemical transformation is an intramolecular Friedel-Crafts acylation. The strong acid protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This intermediate is then attacked by the pi-electrons of the aromatic ring, leading to the formation of the cyclized product after deprotonation.

Caption: Simplified logical pathway of the intramolecular Friedel-Crafts acylation.

References

Spectroscopic Characterization of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one. Due to the limited availability of specific experimental data in publicly accessible databases and literature, this document presents a template based on established methodologies and data for structurally related compounds. This guide is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this and similar molecules.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one based on analogous compounds. These tables are designed for easy comparison and interpretation of key spectral features.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.0 - 7.2 | m | - | 1H | Ar-H |

| 6.8 - 6.9 | m | - | 1H | Ar-H |

| 2.9 - 3.0 | t | 6.8 | 2H | -CH₂-C=O |

| 2.6 - 2.7 | t | 6.8 | 2H | Ar-CH₂- |

| 2.1 - 2.2 | p | 6.8 | 2H | -CH₂-CH₂-CH₂- |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 195 - 197 (dd) | C=O |

| 160 - 165 (dd) | C-F |

| 160 - 165 (dd) | C-F |

| 135 - 140 (dd) | Ar-C |

| 110 - 115 (dd) | Ar-C |

| 110 - 115 (dd) | Ar-CH |

| 100 - 105 (t) | Ar-CH |

| 38 - 40 | -CH₂-C=O |

| 28 - 30 | Ar-CH₂- |

| 22 - 24 | -CH₂-CH₂-CH₂- |

Note: d denotes a doublet and t denotes a triplet, arising from C-F coupling.

Table 3: IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 3100 | m | Aromatic C-H stretch |

| 2850 - 3000 | m | Aliphatic C-H stretch |

| 1680 - 1700 | s | C=O stretch (conjugated) |

| 1600 - 1620 | m | Aromatic C=C stretch |

| 1200 - 1300 | s | C-F stretch |

| 1100 - 1200 | s | C-F stretch |

Note: s denotes a strong intensity and m denotes a medium intensity.

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 182.05 | [M]⁺ |

| 154.05 | [M-CO]⁺ |

| 126.04 | [M-CO-C₂H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm BBO probe.

Sample Preparation: Approximately 10-20 mg of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 8223.68 Hz

-

Acquisition Time: 3.98 s

-

Relaxation Delay: 1.0 s

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Spectral Width: 24038.46 Hz

-

Acquisition Time: 1.36 s

-

Relaxation Delay: 2.0 s

Data Processing: The raw data is processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation is applied, followed by phase and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a UATR accessory.

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the UATR accessory.

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Data Processing: The resulting spectrum is baseline corrected and the peak positions are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (HRMS) such as an Agilent 6545 Q-TOF LC/MS (or equivalent) with an electrospray ionization (ESI) source.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

Acquisition (Positive Ion Mode):

-

Ion Source: ESI

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 175 V

-

Gas Temperature: 325 °C

-

Mass Range: m/z 50-500

Data Processing: The acquired mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques.

Physical and chemical properties of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one, a fluorinated tetralone derivative of interest in medicinal chemistry and drug discovery. This document details its known characteristics, synthesis, and analytical methods, presenting a valuable resource for researchers working with this compound.

Core Compound Information

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one , with the CAS Number 110931-79-8 , is a synthetic organic compound. Its structure features a dihydronaphthalenone core with two fluorine atoms substituted on the aromatic ring at positions 5 and 7.

| Identifier | Value |

| IUPAC Name | 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one |

| CAS Number | 110931-79-8 |

| Molecular Formula | C₁₀H₈F₂O |

| Molecular Weight | 182.17 g/mol |

Physical and Chemical Properties

A summary of the available quantitative physical and chemical data for 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one is presented below. It is important to note that experimental data for some properties are limited, and predicted values are provided where available.

| Property | Value | Source |

| Melting Point | 89 - 91 °C | Experimental |

| Boiling Point | Not experimentally determined. | - |

| pKa | Not experimentally determined. | - |

| Solubility | Not experimentally determined. | - |

Synthesis and Experimental Protocols

The synthesis of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one is typically achieved through an intramolecular Friedel-Crafts acylation of a corresponding phenylbutyric acid derivative. A detailed experimental protocol is outlined below.

Synthesis of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one

This protocol describes the cyclization of 4-(2,4-difluorophenyl)butyric acid to yield the target compound.

Materials:

-

4-(2,4-Difluorophenyl)butyric acid

-

Polyphosphoric acid (PPA)

-

Phosphorous pentoxide (P₂O₅)

-

Ice-water

-

Ether

-

Sodium carbonate solution

-

Sodium chloride solution

-

Active charcoal

-

Silica gel (for chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

A mixture of 120 g of polyphosphoric acid and 12 g of phosphorous pentoxide is stirred at 60 °C until homogeneous.

-

43 g of 4-(2,4-difluorophenyl)butyric acid is added to the mixture.

-

The reaction mixture is stirred for 1.5 hours at 80 °C.

-

Upon completion, the reaction mixture is poured onto ice-water and extracted with ether.

-

The combined organic phases are washed sequentially with sodium carbonate solution and sodium chloride solution.

-

The organic layer is dried and then treated with a small amount of active charcoal.

-

The solvent is removed by evaporation.

-

The crude product can be purified by either silica gel chromatography (eluent: hexane/ethyl acetate = 4/1) or vacuum sublimation at 0.65 mbar and 100 °C.

Yield: The expected melting point of the purified product is 89-91 °C.

Below is a graphical representation of the synthesis workflow.

Caption: Synthesis of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one.

Analytical Characterization

Comprehensive analytical data is crucial for the unambiguous identification and quality control of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one. While specific experimental spectra for this compound are not widely available in public databases, the following sections outline the expected analytical characteristics based on its structure and data from similar fluorinated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aliphatic protons of the dihydronaphthalene ring and the aromatic protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The signals for the carbons directly attached to fluorine will appear as doublets due to carbon-fluorine coupling. The carbonyl carbon will have a characteristic downfield chemical shift.

-

¹⁹F NMR: The fluorine NMR spectrum is essential for confirming the presence and positions of the fluorine atoms. Two distinct signals are expected for the non-equivalent fluorine atoms at positions 5 and 7.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The high-resolution mass spectrum (HRMS) should confirm the elemental composition of C₁₀H₈F₂O.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one. The introduction of fluorine atoms into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability and binding affinity to biological targets. Therefore, this compound represents a potential scaffold for the development of novel therapeutic agents. Further research is required to explore its biological effects.

The logical workflow for investigating the biological potential of this compound is depicted below.

Caption: Workflow for Biological Activity Screening.

Conclusion

This technical guide consolidates the currently available information on the physical and chemical properties of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one. While key identifiers and a reliable synthesis protocol are established, a significant portion of its physicochemical and biological properties remains to be experimentally determined. The provided information serves as a foundational resource for researchers and professionals in the field of drug development, highlighting the need for further investigation into the analytical and pharmacological profile of this promising fluorinated scaffold.

The Emergent Role of Fluorinated Tetralone Derivatives in Biological Systems: A Mechanistic Overview

For Immediate Release

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone for enhancing therapeutic potential. This technical guide delves into the mechanism of action of a promising class of compounds: fluorinated tetralone derivatives. By leveraging the unique physicochemical properties of fluorine, these molecules exhibit modulated and often enhanced biological activities, positioning them as compelling candidates for further investigation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of their biological targets, mechanisms of action, and the experimental methodologies used to elucidate them.

The tetralone scaffold itself is a recognized pharmacophore, present in various natural products and synthetic compounds with a wide array of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties.[1][2][3][4] The introduction of fluorine into this privileged structure can profoundly influence its electronic properties, metabolic stability, membrane permeability, and binding affinity for biological targets.[5][6]

Core Mechanism of Action: Enzyme Inhibition

A primary mechanism through which fluorinated tetralone derivatives are postulated to exert their biological effects is through the inhibition of specific enzymes. The electron-withdrawing nature of fluorine can significantly enhance the electrophilicity of the ketone carbonyl group within the tetralone ring system. This heightened reactivity makes the carbonyl carbon a prime target for nucleophilic attack by amino acid residues in the active sites of enzymes.

Inhibition of Serine Proteases: A Case Study

A well-established mechanism for α-fluorinated ketones is the potent inhibition of serine proteases.[7][8] In this model, the fluorine atom(s) at the α-position to the carbonyl group destabilize the C=O π-bond, making the carbonyl carbon highly susceptible to addition by the active site serine residue.[8] This leads to the formation of a stable hemiacetal adduct, which mimics the tetrahedral intermediate of the natural substrate hydrolysis, effectively blocking the enzyme's catalytic activity.[7]

Below is a proposed general mechanism for the inhibition of a serine protease by a generic α-fluorinated tetralone derivative.

Modulation of Other Biological Activities

Beyond direct enzyme inhibition, fluorination can modulate the biological activity of tetralone derivatives in several other ways:

-

Antibacterial and Antifungal Activity: Tetralone derivatives have demonstrated promising activity against various bacterial and fungal strains.[3][4] Fluorination can enhance these properties by increasing the compound's ability to penetrate microbial cell membranes and by potentially altering interactions with microbial targets.

-

Receptor Binding: The introduction of fluorine can modify the conformation and electronic distribution of the tetralone scaffold, leading to altered binding affinities for specific cellular receptors.

Quantitative Data on Tetralone Derivatives

While specific data for fluorinated tetralone derivatives is emerging, the biological activities of their non-fluorinated counterparts provide a valuable baseline for understanding their potential.

| Compound Class | Target/Activity | Potency (IC50/MIC) | Reference |

| 2-Benzylidene-tetralone derivatives | Firefly Luciferase Inhibition | 0.25 nM - 120 nM | [9] |

| Aminoguanidine-tetralone derivatives | Antibacterial (S. aureus) | 0.5 µg/mL - 32 µg/mL | [3] |

| Substituted α-tetralones | Antifungal (A. niger) | 62.5 µg/mL - 125 µg/mL | [4] |

| Substituted α-tetralones | Antibacterial (E. coli, MRSA) | 31.25 µg/mL - 62.5 µg/mL | [4] |

Experimental Protocols

The investigation of the mechanism of action of fluorinated tetralone derivatives involves a range of biochemical and cellular assays.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (IC50 or Ki) of a fluorinated tetralone derivative against a target enzyme (e.g., a serine protease like trypsin or chymotrypsin).

Methodology:

-

Enzyme and Substrate Preparation: A solution of the target enzyme and a corresponding chromogenic or fluorogenic substrate are prepared in a suitable buffer.

-

Inhibitor Preparation: A series of dilutions of the fluorinated tetralone derivative are prepared.

-

Assay: The enzyme, substrate, and varying concentrations of the inhibitor are mixed in a microplate.

-

Data Acquisition: The rate of substrate hydrolysis is measured over time by monitoring the change in absorbance or fluorescence using a microplate reader.

-

Data Analysis: The reaction rates are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of a fluorinated tetralone derivative against a specific microbial strain.

Methodology (Broth Microdilution):

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

-

Compound Dilution: Serial dilutions of the fluorinated tetralone derivative are prepared in a liquid growth medium in a microplate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

Fluorinated tetralone derivatives represent a promising class of molecules with significant potential for the development of novel therapeutic agents. Their mechanism of action is likely multifaceted, with enzyme inhibition being a key feature. The strategic incorporation of fluorine into the tetralone scaffold offers a powerful tool for fine-tuning their biological activity, pharmacokinetic properties, and therapeutic efficacy. Further research into the specific molecular targets and detailed mechanisms of action of these compounds is warranted and will undoubtedly pave the way for their future clinical applications.

References

- 1. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Potential Biological Activities of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one and its Analogs in Cancer Therapy

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the biological activity of the specific compound 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one is limited. This document focuses on the demonstrated biological activities of structurally related 3,4-dihydronaphthalen-1(2H)-one (DHN) derivatives, which serve as a strong indicator of the potential therapeutic applications for this chemical scaffold.

Executive Summary

The 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold is emerging as a promising chemical framework for the development of novel anti-cancer agents. While direct biological data for 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one is not extensively documented in peer-reviewed literature, recent studies on closely related analogs have demonstrated significant therapeutic potential, particularly against hepatocellular carcinoma (HCC). Research highlights that piperazine-substituted DHN derivatives can induce apoptosis, inhibit cell migration, and arrest the cell cycle in cancer cells. The primary mechanism of action for these compounds has been identified as the concurrent inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, both of which are critical for cancer cell proliferation and survival. A lead compound, a 2,3,4-fluoro-substituted DHN derivative, has shown potent anti-HCC activity, underscoring the potential of fluorinated DHN analogs in oncology.

Potential Biological Activities and Mechanism of Action

The core biological activity identified for the DHN scaffold is its anti-cancer efficacy, demonstrated through a multi-faceted approach targeting key cellular processes and signaling pathways critical for tumor progression.

Anti-proliferative and Cytotoxic Activity

Studies on piperazine-substituted DHN derivatives have confirmed their cytotoxic effects against hepatocellular carcinoma cell lines, such as HepG2. A lead compound with 2,3,4-fluoro substitution was identified as having superior anti-HCC activity compared to other analogs, suggesting that fluorination patterns on the DHN core can significantly influence potency.

Induction of Apoptosis

The DHN derivatives have been shown to promote programmed cell death (apoptosis) in cancer cells. This is achieved by modulating the expression of key regulatory proteins, including the down-regulation of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and the up-regulation of the pro-apoptotic protein Bcl-2-associated X protein (BAX) and Cleaved caspase-3 (C-caspase-3)[1].

Inhibition of Cancer Cell Migration

A critical aspect of cancer metastasis is the ability of tumor cells to migrate. The DHN derivatives have been observed to inhibit the migration of HepG2 cells, suggesting potential for these compounds to prevent or reduce the spread of cancer[1].

Cell Cycle Arrest

The compounds have been shown to interfere with the normal progression of the cell cycle, specifically by causing an arrest in the G2 phase. This prevents the cancer cells from dividing and proliferating[1].

Core Mechanism: Inhibition of NF-κB and MAPK Signaling

The anti-cancer effects of DHN derivatives are attributed to their ability to inhibit the NF-κB and MAPK signaling pathways. Treatment with a lead DHN compound significantly reduced the phosphorylation levels of key proteins in these cascades[1]:

-

NF-κB Pathway: Reduced phosphorylation of the p65 subunit and its inhibitor, IκB-α.

-

MAPK Pathway: Reduced phosphorylation of p38 and Extracellular signal-regulated kinase (ERK).

By inhibiting these pathways, the compounds effectively shut down critical signals that promote cancer cell growth, survival, and proliferation.

Quantitative Biological Data

While the full dataset for all thirty-five derivatives from the pivotal study is not publicly accessible, the abstract identifies a lead compound (2,3,4-fluoro-substituted DHN 28 ) as having potent activity against HepG2 cells and lower cytotoxicity against the normal liver cell line THLE-3. The table below summarizes the key biological effects and molecular targets identified for this lead compound.

| Activity | Cell Line | Effect | Key Molecular Targets | Reference |

| Cytotoxicity | HepG2 | High Anti-HCC Activity | - | [1] |

| Cytotoxicity | THLE-3 | Lower Cytotoxicity | - | [1] |

| Apoptosis | HepG2 | Promoted | ↓ Bcl-2, ↑ BAX, ↑ Cleaved caspase-3 | [1] |

| Cell Cycle | HepG2 | G2 Phase Arrest | - | [1] |

| Cell Migration | HepG2 | Inhibited | - | [1] |

| Signal Transduction | HepG2 | Inhibition | ↓ p-p65, ↓ p-IκB-α, ↓ p-p38, ↓ p-ERK | [1] |

Signaling Pathway and Experimental Workflow Visualization

Inhibitory Action on NF-κB and MAPK Pathways

The following diagram illustrates the proposed mechanism of action, where the DHN derivative inhibits key phosphorylation events in the NF-κB and MAPK pathways, leading to downstream anti-cancer effects.

General Experimental Workflow

The diagram below outlines a typical workflow for evaluating the anti-cancer properties of a novel compound like a DHN derivative.

Key Experimental Protocols

The following are representative, detailed protocols for the assays typically used to determine the biological activities described above.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the DHN derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compounds. Include vehicle-only controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix thoroughly by pipetting.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed HepG2 cells in a 6-well plate and treat with the DHN derivative at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation: Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples immediately by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.

Cell Migration (Wound Healing/Scratch) Assay

This assay assesses the ability of a compound to inhibit the collective migration of a sheet of cells.

-

Create Monolayer: Seed HepG2 cells in a 6-well plate and grow them to form a confluent monolayer.

-

Create Wound: Use a sterile p200 pipette tip to create a straight "scratch" or wound in the monolayer.

-

Wash and Treat: Wash the wells with PBS to remove detached cells. Replace with fresh medium containing the DHN derivative at a non-lethal concentration.

-

Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.

-

Analysis: Measure the width or area of the wound at each time point. Compare the rate of wound closure between treated and untreated cells to determine the effect on migration.

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the levels of specific proteins, particularly the phosphorylated (activated) forms of signaling molecules.

-

Cell Lysis: Treat HepG2 cells with the DHN derivative for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific for p-p65, p65, p-IκB-α, IκB-α, p-p38, p38, p-ERK, ERK, and a loading control (e.g., GAPDH).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the extent of pathway inhibition.

Conclusion and Future Directions

The 3,4-dihydronaphthalen-1(2H)-one scaffold represents a valuable starting point for the development of novel anti-cancer therapeutics. Evidence strongly suggests that derivatives of this scaffold, including fluorinated analogs like 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one, are likely to exhibit potent activity against hepatocellular carcinoma by inducing apoptosis and inhibiting cell migration via the dual blockade of the NF-κB and MAPK signaling pathways.

Future research should focus on synthesizing and directly evaluating the biological activity of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one to confirm these potential activities. Further optimization of the DHN scaffold to improve potency, selectivity, and pharmacokinetic properties could lead to the development of a new class of effective and targeted cancer therapies.

References

A Technical Guide to the Synthesis, Characterization, and Structural Analysis of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one, a fluorinated tetralone derivative of interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure is not publicly available, this document details the established synthesis protocol, physicochemical properties, and a predictive analysis of its crystallographic features based on closely related analogs.

Physicochemical and Spectroscopic Data

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one, also known as 5,7-Difluoro-1-tetralone, is a solid organic compound. Its key identifiers and properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₈F₂O |

| Molecular Weight | 182.17 g/mol |

| CAS Number | 110931-79-8 |

| Appearance | Solid |

| Melting Point | 89-91 °C[1] |

| Synonyms | 5,7-Difluoro-1-tetralone, 5,7-Difluoro-3,4-dihydro-2H-naphthalen-1-one |

Experimental Protocols

Synthesis of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one

The synthesis is achieved through an intramolecular Friedel-Crafts acylation of 4-(2,4-Difluorophenyl)butyric acid.[1]

Materials:

-

4-(2,4-Difluorophenyl)butyric acid (43 g)

-

Polyphosphoric acid (PPA) (120 g)

-

Phosphorous pentoxide (P₂O₅) (12 g)

-

Ice-water

-

Ether

-

Sodium carbonate solution

-

Sodium chloride solution

-

Active charcoal

-

Silica gel (for chromatography)

-

Hexane/Ethyl acetate (4:1 mixture for elution)

Procedure:

-

A mixture of 120 g of polyphosphoric acid and 12 g of phosphorous pentoxide is stirred at 60°C until homogeneous.

-

43 g of 4-(2,4-Difluorophenyl)butyric acid is added to the mixture.

-

The reaction mixture is stirred for 1.5 hours at 80°C.

-

Upon completion, the hot mixture is carefully poured onto ice-water.

-

The product is extracted with ether.

-

The combined ether extracts are washed sequentially with sodium carbonate solution and sodium chloride solution.

-

The organic phase is dried and treated with a small amount of active charcoal.

-

The solvent is removed by evaporation to yield the crude product.

Purification:

-

Silica Gel Chromatography: The crude product can be purified by column chromatography using a hexane/ethyl acetate (4:1) eluant.[1]

-

Vacuum Sublimation: Alternatively, purification can be achieved by vacuum sublimation at 100°C and 0.65 mbar.[1]

Predictive Crystal Structure Analysis

Although the specific crystal structure of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one has not been reported, an analysis of structurally similar compounds allows for a robust prediction of its crystallographic properties. Data from two such analogs, 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one and 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one, are presented for comparison.[2][3]

| Parameter | 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one[3] | 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one[2] | Predicted for 5,7-Difluoro Analog |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | C2/c | P2₁/c or similar centrosymmetric space group |

| a (Å) | 7.4303 | 16.6341 | - |

| b (Å) | 7.4614 | 7.4319 | - |

| c (Å) | 16.4393 | 14.8943 | - |

| β (°) ** | 90.976 | 123.243 | - |

| Volume (ų) ** | 911.27 | 1540.0 | - |

| Z | 4 | 8 | 4 or 8 |

| Key Structural Feature | Distorted envelope conformation of the ketone ring. | - | The dihydronaphthalenone ring system is expected to be non-planar. |

Based on these analogs, it is predicted that 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one will crystallize in the monoclinic system. The fluorine substitutions are not expected to fundamentally alter the molecular packing, though they will influence intermolecular interactions, potentially leading to C-H···F hydrogen bonds. The six-membered ketone ring is expected to adopt a distorted envelope or half-chair conformation.

Proposed Workflow for Crystal Structure Determination

The definitive structure can be determined via single-crystal X-ray diffraction. The logical workflow for this process is outlined below.

Conclusion

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one is an accessible synthetic building block. While its crystal structure remains to be definitively determined, analysis of related compounds provides a strong predictive framework for its solid-state conformation and packing. The detailed synthetic and proposed analytical protocols in this guide offer a solid foundation for researchers and drug development professionals working with this and other fluorinated naphthalenone scaffolds.

References

Solubility characteristics of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one in common organic solvents. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document focuses on the requisite experimental protocols for determining its solubility, presenting illustrative data, and outlining the workflows involved. This guide is intended to equip researchers with the necessary information to conduct their own solubility assessments.

Illustrative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |

| Dimethyl Sulfoxide (DMSO) | 25 | Value | Value | Thermodynamic |

| Acetonitrile (ACN) | 25 | Value | Value | Thermodynamic |

| Ethanol (EtOH) | 25 | Value | Value | Thermodynamic |

| Methanol (MeOH) | 25 | Value | Value | Thermodynamic |

| Dichloromethane (DCM) | 25 | Value | Value | Thermodynamic |

| Acetone | 25 | Value | Value | Thermodynamic |

| Ethyl Acetate | 25 | Value | Value | Thermodynamic |

Note: The values in this table are for illustrative purposes only and must be determined experimentally.

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined through two primary methodologies: thermodynamic solubility and kinetic solubility.[3]

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true solubility under given conditions.[4][5]

Objective: To determine the saturation concentration of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one in a solvent at equilibrium.

Materials:

-

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one (solid)

-

Selected organic solvents (e.g., DMSO, ACN, Ethanol)

-

Glass vials with screw caps

-

Thermomixer or orbital shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of solid 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one into a glass vial.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining micro-particulates.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve of known concentrations.[7]

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous or organic medium.[8][9][10]

Objective: To rapidly determine the solubility of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one when introduced from a concentrated DMSO stock into various solvents.

Materials:

-

A concentrated stock solution of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one in DMSO (e.g., 10 mM)

-

Selected organic solvents

-

96-well microtiter plates

-

Plate shaker

-

Plate reader (UV-Vis or nephelometer) or HPLC/LC-MS system

Procedure:

-

Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the concentrated DMSO stock solution of the compound to the solvent-containing wells.

-

Incubation: Seal the plate and shake it at a constant temperature for a shorter period (e.g., 1-2 hours).

-

Analysis: The amount of dissolved compound can be determined by several methods:

-

Direct UV/Vis Measurement: After centrifugation of the plate to pellet any precipitate, the absorbance of the supernatant is measured.

-

Nephelometry: The plate is read using a nephelometer which measures light scattering caused by undissolved particles.[11]

-

HPLC/LC-MS Analysis: An aliquot of the supernatant is removed after centrifugation and filtration, and the concentration is determined by HPLC or LC-MS.[9]

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflows for determining thermodynamic and kinetic solubility.

References

- 1. 843644-23-5 6,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one AKSci J96459 [aksci.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. evotec.com [evotec.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. enamine.net [enamine.net]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. rheolution.com [rheolution.com]

Navigating the Stability Landscape of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one, a fluorinated tetralone derivative, represents a core structural motif in various research and development endeavors. Understanding its chemical stability and potential degradation pathways is paramount for ensuring the integrity, safety, and efficacy of any drug candidate or chemical entity derived from it. This technical guide provides a comprehensive overview of the predicted stability of this compound and outlines detailed experimental protocols for its forced degradation studies, in line with the International Council for Harmonisation (ICH) guidelines. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide leverages established principles of organic chemistry and forced degradation studies of analogous structures to predict its behavior under various stress conditions.

Predicted Stability and Potential Degradation Pathways

The chemical structure of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one, featuring a tetralone core with two fluorine atoms on the aromatic ring, suggests susceptibility to several degradation mechanisms. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring and the adjacent carbonyl group.

Key Structural Features Influencing Stability:

-

α,β-Unsaturated Ketone System (within the aromatic ring): Prone to nucleophilic attack.

-

Carbonyl Group: Susceptible to reduction and nucleophilic addition.

-

Fluorinated Aromatic Ring: Generally stable, but can be subject to nucleophilic aromatic substitution under harsh conditions. The fluorine atoms may also influence the acidity of adjacent protons.

-

Benzylic Protons (at C4): Potentially susceptible to oxidation.

Based on these features, the following degradation pathways are proposed:

-

Hydrolysis: The compound is expected to be relatively stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, degradation may occur, although likely at a slow rate.

-

Oxidation: The benzylic position (C4) is a potential site for oxidative degradation, which could lead to the formation of hydroxylated or further oxidized species. The ketone functionality itself is generally resistant to further oxidation under standard pharmaceutical testing conditions.

-

Photodegradation: Aromatic ketones are known to be photosensitive. Upon exposure to UV or visible light, the molecule could undergo photoreduction, photocleavage, or photo-oxidation, leading to a variety of degradation products. The presence of fluorine atoms may influence the photolytic stability.

-

Thermal Degradation: At elevated temperatures, decomposition may occur, potentially through radical-mediated pathways or pericyclic reactions, although significant degradation is generally expected only at temperatures exceeding typical pharmaceutical storage and handling conditions.

The following diagram illustrates the potential degradation pathways of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one under various stress conditions.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2] The following are detailed protocols for conducting forced degradation studies on 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

1. General Preparation of Stock Solution:

Prepare a stock solution of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[4] This stock solution will be used for all stress studies. A control sample (unstressed) should be prepared by diluting the stock solution to the final concentration with the same solvent and stored at refrigerated conditions (2-8 °C) protected from light.

2. Hydrolytic Degradation:

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Keep the solution at 60 °C for 24 hours.

-

After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute the solution to a final concentration of 100 µg/mL with the mobile phase of the analytical method.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Keep the solution at 60 °C for 24 hours.

-

After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Keep the solution at 60 °C for 24 hours.

-

After the incubation period, cool the solution to room temperature.

-

Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.

-

3. Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for 24 hours.

-

After the incubation period, dilute the solution to a final concentration of 100 µg/mL with the mobile phase.

4. Photolytic Degradation:

-

Expose a solid sample of the compound and a 1 mg/mL solution (in a photostable, transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

-

After exposure, dissolve the solid sample in a suitable solvent and dilute both the solid and solution samples to a final concentration of 100 µg/mL with the mobile phase.

5. Thermal Degradation:

-

Place a solid sample of the compound in a controlled temperature oven at 70 °C for 48 hours.

-

After the exposure period, allow the sample to cool to room temperature.

-

Dissolve an appropriate amount of the solid in a suitable solvent to achieve a concentration of 1 mg/mL and then dilute to a final concentration of 100 µg/mL with the mobile phase.

Table 1: Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours |

| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 hours |

| Neutral Hydrolysis | Purified Water | 60 °C | 24 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |

| Photolysis | UV/Vis Light | Ambient | As per ICH Q1B |

| Thermal (Dry Heat) | 70 °C | 70 °C | 48 hours |

Analytical Method for Stability Indication

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[5] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[6]

Proposed HPLC Method Parameters:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by the UV spectrum of the compound (likely around 254 nm)

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

The method would require validation according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one, a fluorinated tetralone derivative of interest in medicinal chemistry and drug discovery. This document details its commercial availability, purity grades, and relevant experimental protocols, offering a valuable resource for scientists engaged in synthetic chemistry and pharmaceutical development.

Commercial Availability and Purity

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one, identified by CAS Number 110931-79-8, is available from a select number of chemical suppliers. The compound is primarily offered at a purity of 98%, catering to the needs of research and development laboratories. The table below summarizes the currently available data on commercial suppliers and their offerings.

| Supplier | CAS Number | Purity | Available Quantities |

| Acmec Biochemical | 110931-79-8 | 98% | Inquire |

| CP Lab Safety | 110931-79-8 | min 98% | 100 mg |

| Accel Scientific | 110931-79-8 | 98% | 100mg, 250mg, 1g |

Synthesis and Purification

A common synthetic route to 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one involves the intramolecular cyclization of a corresponding phenylbutyric acid derivative.[1] A detailed experimental protocol for its synthesis is provided below.

Synthesis Protocol

Reaction: Intramolecular Friedel-Crafts acylation of 4-(2,4-Difluorophenyl)butyric acid.

Reagents and Materials:

-

4-(2,4-Difluorophenyl)butyric acid

-

Polyphosphoric acid (PPA)

-

Phosphorous pentoxide (P₂O₅)

-

Ice-water

-

Ether

-

Sodium carbonate solution

-

Sodium chloride solution

-

Active charcoal

-

Silica gel (for chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

A mixture of 120 g of polyphosphoric acid and 12 g of phosphorous pentoxide is heated to 60°C and stirred until a homogeneous solution is formed.

-

43 g of 4-(2,4-Difluorophenyl)butyric acid is added to the mixture.

-

The reaction mixture is stirred for 1.5 hours at 80°C.

-

Upon completion, the reaction mixture is poured onto ice-water and extracted with ether.

-

The combined organic phases are washed sequentially with sodium carbonate solution and sodium chloride solution.

-

The organic layer is then dried, treated with a small amount of active charcoal, and evaporated to yield the crude product.[1]

Purification Protocol

The crude 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one can be purified by one of the following methods:

-

Silica Gel Chromatography: The crude product is purified using a silica gel column with a hexane/ethyl acetate (4:1) eluent system.[1]

-

Vacuum Sublimation: The compound can also be purified by vacuum sublimation at 0.65 mbar and 100°C.[1]

The purified product has a melting point of 89°-91°C.[1]

Analytical Characterization

General HPLC Analysis Workflow

NMR Spectroscopy

NMR spectroscopy is essential for the structural elucidation of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one. Both ¹H and ¹³C NMR would be utilized. In ¹³C NMR, the carbon signals will exhibit splitting due to coupling with the fluorine atoms (J-C-F coupling constants). Similarly, ¹⁹F NMR would show signals corresponding to the two non-equivalent fluorine atoms.

Application in Drug Discovery

While direct biological activity data for 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one is not extensively published, its structural motif is of significant interest in medicinal chemistry. Tetralone derivatives are known to be key intermediates in the synthesis of various biologically active compounds. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug molecule.

The logical workflow for utilizing this compound in a drug discovery program would typically involve its chemical modification to generate a library of derivatives, which are then screened for biological activity.

References

CAS number and IUPAC name for 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one

Initial searches for a specific CAS number and IUPAC name for 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one did not yield a conclusive match in available chemical databases. It is highly probable that the intended compound of interest is the isomeric structure, 5,7-Difluoro-3,4-dihydronaphthalen-2(1H)-one. This document will proceed with the available information for this confirmed isomer.

Confirmed Identity of the Isomeric Compound

CAS Number: 172366-38-0 IUPAC Name: 5,7-difluoro-3,4-dihydro-1H-naphthalen-2-one

This compound is a fluorinated derivative of tetralone, a bicyclic aromatic ketone. Such fluorinated organic molecules are of significant interest to researchers in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution, including altered metabolic stability, binding affinity, and lipophilicity.

Available Technical Data

Currently, detailed experimental protocols, in-depth quantitative data, and specific applications in signaling pathways or drug development for 5,7-Difluoro-3,4-dihydronaphthalen-2(1H)-one are not extensively documented in publicly accessible scientific literature. The information available is primarily from chemical suppliers, providing basic physicochemical properties and safety data.

Physicochemical Properties

A summary of the generally available data for 5,7-Difluoro-3,4-dihydronaphthalen-2(1H)-one is presented below.

| Property | Value | Source |

| CAS Number | 172366-38-0 | Chemical Supplier Catalogs |

| IUPAC Name | 5,7-difluoro-3,4-dihydro-1H-naphthalen-2-one | Chemical Supplier Catalogs |

| Molecular Formula | C₁₀H₈F₂O | Calculated |

| Molecular Weight | 182.17 g/mol | Calculated |

Visualization of the General Synthetic Precursor Relationship

While a specific, detailed experimental protocol for the synthesis of 5,7-Difluoro-3,4-dihydronaphthalen-2(1H)-one is not available in the searched literature, a generalized logical workflow for the synthesis of related tetralone structures can be conceptualized. This often involves the cyclization of a substituted phenylbutyric acid.

Caption: Generalized synthetic approach to tetralone backbones.

Conclusion for Researchers and Drug Development Professionals

The compound 5,7-Difluoro-3,4-dihydronaphthalen-2(1H)-one (CAS: 172366-38-0) is a commercially available synthetic building block. However, a comprehensive review of scientific literature and patent databases did not yield the in-depth technical information required for a detailed whitepaper, including experimental protocols, extensive quantitative data, or documented roles in specific biological pathways.

For researchers and professionals in drug development, this indicates that the compound represents a relatively unexplored area of chemical space. Its utility as a precursor for novel therapeutics would require foundational research to establish its reactivity, biological activity, and safety profile. Further investigation into the synthesis and characterization of this molecule could provide valuable insights for the development of new chemical entities. At present, a detailed technical guide beyond the fundamental identification and supplier-provided data cannot be constructed.

Methodological & Application

Application Notes and Protocols: The Medicinal Chemistry Utility of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one, also known as 5,7-difluoro-1-tetralone, as a versatile scaffold in medicinal chemistry. The strategic incorporation of fluorine atoms can significantly enhance the pharmacological properties of lead compounds, making this building block a valuable starting point for the development of novel therapeutics.

Introduction to the 5,7-Difluoro-1-Tetralone Scaffold

The 1-tetralone framework is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine atoms at the 5 and 7 positions of the aromatic ring can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability. Fluorine's high electronegativity and small atomic radius allow it to modulate the electronic properties and conformation of a molecule without introducing significant steric bulk. These characteristics make 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one an attractive starting material for the synthesis of novel drug candidates with potential applications in oncology, infectious diseases, and neurology.

Key Applications in Medicinal Chemistry

The 5,7-difluoro-1-tetralone scaffold is a precursor for a diverse range of bioactive molecules. While direct derivatives are an emerging area of research, the broader class of fluorinated tetralones has shown significant promise in several therapeutic areas:

-

Anticancer Agents: The tetralone core is found in various compounds with cytotoxic activity. Fluorination can enhance these properties by increasing the compound's ability to interact with biological targets. For instance, derivatives of 3,4-dihydronaphthalen-1(2H)-one have been shown to induce apoptosis and inhibit the migration of hepatocellular carcinoma cells by targeting key signaling pathways.

-

Antimicrobial Agents: The incorporation of fluorine into heterocyclic scaffolds has been shown to enhance antimicrobial potency. Halogenated flavanones, structurally related to tetralones, have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[1] This suggests that derivatives of 5,7-difluoro-1-tetralone could be promising candidates for the development of new antibiotics.

-

Enzyme Inhibitors: The tetralone scaffold has been successfully utilized to develop potent enzyme inhibitors. For example, C7-substituted tetralone derivatives have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease. The electronic properties of the 5,7-difluoro substitution pattern could be exploited to design novel inhibitors for various enzymatic targets.

Quantitative Data on a Related Bioactive Derivative

While specific quantitative data for direct derivatives of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one are not extensively available in the public domain, a recent study on piperazine-substituted 3,4-dihydronaphthalen-1(2H)-one derivatives provides valuable insights into the potential of fluorinated analogs. The 2,3,4-trifluoro-substituted derivative, herein referred to as Compound 28 , emerged as a lead compound with potent anti-cancer effects against hepatocellular carcinoma (HCC) cells.

| Compound | Cell Line | IC50 (µM) | Cytotoxicity (THLE-3 cells) | Reference |

| Compound 28 (2,3,4-trifluoro analog) | HepG2 (HCC) | Lower than previous non-fluorinated compounds | Low | [2] |

This data highlights the potential of fluorine substitution to enhance anti-cancer activity while maintaining low cytotoxicity in normal cells.

Experimental Protocols

This protocol describes the synthesis of the title compound from 4-(2,4-Difluorophenyl)butyric acid via intramolecular Friedel-Crafts acylation.

Materials:

-

4-(2,4-Difluorophenyl)butyric acid

-

Polyphosphoric acid (PPA)

-

Phosphorous pentoxide (P2O5)

-

Ice-water

-

Diethyl ether

-

Sodium carbonate solution

-

Sodium chloride solution

-

Activated charcoal

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a homogeneous mixture by stirring 120 g of polyphosphoric acid and 12 g of phosphorous pentoxide at 60°C.

-

To this mixture, add 43 g of 4-(2,4-Difluorophenyl)butyric acid.

-

Stir the reaction mixture for 1.5 hours at 80°C.

-

Pour the reaction mixture onto ice-water and extract the product with diethyl ether.

-

Wash the combined organic phases with sodium carbonate solution and then with sodium chloride solution.

-

Dry the organic layer and treat with a small amount of activated charcoal.

-

Evaporate the solvent to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (4:1) as the eluent, or by vacuum sublimation at 0.65 mbar and 100°C. The melting point of the purified product is 89-91°C.

This protocol provides a general method for the synthesis of bioactive derivatives based on the reaction of a bromo-tetralone intermediate with a piperazine derivative.

Materials:

-

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one

-

N-Bromosuccinimide (NBS)

-

Substituted piperazine

-

Potassium carbonate (K2CO3)

-

Acetonitrile (CH3CN)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Bromination: Synthesize the 2-bromo-5,7-difluoro-3,4-dihydronaphthalen-1(2H)-one intermediate by reacting 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one with N-Bromosuccinimide.

-

Substitution: Dissolve the 2-bromo intermediate (1 equivalent) and the desired substituted piperazine (1.2 equivalents) in acetonitrile.

-

Add potassium carbonate (2 equivalents) to the mixture.

-

Reflux the reaction mixture for 4 hours.

-

After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the final piperazine-substituted derivative.

This protocol describes a standard method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

-

Hepatocellular carcinoma (e.g., HepG2) and normal liver (e.g., THLE-3) cell lines

-

Synthesized compounds dissolved in DMSO

-

DMEM or other suitable cell culture medium

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a density of 5 × 10^3 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds for 48 hours.

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability and IC50 values.

Visualizations

References

- 1. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 3,4-dihydronaphthalen-1(2H)-one derivatives promote apoptosis and inhibit migration of hepatocellularcarcinoma cells via inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Protocol for the Reduction of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical reduction of the ketone 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one to its corresponding alcohol, 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol. This transformation is a crucial step in the synthesis of various compounds of interest in medicinal chemistry and drug development. The protocol outlined below utilizes sodium borohydride, a mild and selective reducing agent, ensuring high yield and purity of the desired product.

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. For the specific substrate, 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one, this reduction yields 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol, a key intermediate for further functionalization. The choice of sodium borohydride (NaBH₄) as the reducing agent is predicated on its chemoselectivity for aldehydes and ketones, its operational simplicity, and its safety profile compared to more reactive hydrides like lithium aluminum hydride.[1][2] The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.[2]

Data Presentation

The following table summarizes the expected quantitative data for the reduction of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one using two common solvent systems. The data is based on typical yields for similar reductions.

| Reducing Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Sodium Borohydride | Methanol (MeOH) | 0 to 25 | 1 - 2 | 90 - 98 |

| Sodium Borohydride | Tetrahydrofuran (THF)/Methanol (MeOH) (1:1) | 0 to 25 | 1 - 2 | 90 - 98 |

Experimental Protocol

This protocol details the reduction of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one using sodium borohydride in methanol.

Materials:

-

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one (1.0 eq) in anhydrous methanol (approximately 10-15 mL per gram of substrate).

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0 °C.

-

Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (1.1 - 1.5 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution may be observed.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl to quench the excess sodium borohydride and neutralize the reaction mixture. Caution: Vigorous gas evolution may occur. Continue adding acid until the pH is approximately 5-6.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform the extraction. Repeat the extraction two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol.

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Visualizations

Reaction Scheme:

The chemical transformation described in the protocol is as follows:

Caption: Reduction of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one.

Experimental Workflow:

The following diagram illustrates the step-by-step workflow of the experimental protocol.

Caption: Experimental workflow for the reduction protocol.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 5,7-Difluorotetralols from 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one is a fluorinated tetralone derivative of significant interest in medicinal chemistry. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The chiral alcohol derivative, (1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol, and its enantiomer are valuable building blocks for the synthesis of various biologically active molecules, including selective estrogen receptor degraders (SERDs) and other therapeutic agents. The asymmetric reduction of the prochiral ketone, 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one, is a key step in accessing these enantiomerically pure alcohols. This document provides detailed application notes and a proposed protocol for this transformation, focusing on the well-established and highly efficient Noyori asymmetric hydrogenation.

Core Application: Asymmetric Reduction of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one